molecular formula C12H14N2O4S B11511428 N-(2-hydroxyethyl)-8-methoxyquinoline-5-sulfonamide

N-(2-hydroxyethyl)-8-methoxyquinoline-5-sulfonamide

Cat. No.: B11511428
M. Wt: 282.32 g/mol
InChI Key: DMJYPGSHKFBEDK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-8-methoxyquinoline-5-sulfonamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-8-methoxyquinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-8-methoxyquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of N-(2-oxoethyl)-8-methoxyquinoline-5-sulfonamide.

    Reduction: Formation of N-(2-hydroxyethyl)-8-methoxyquinoline-5-amine.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-8-methoxyquinoline-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)quinoline-5-sulfonamide
  • 8-methoxyquinoline-5-sulfonamide
  • N-(2-hydroxyethyl)-8-methoxyquinoline

Uniqueness

N-(2-hydroxyethyl)-8-methoxyquinoline-5-sulfonamide is unique due to the presence of both the hydroxyethyl and methoxy groups, which can enhance its solubility and reactivity

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

N-(2-hydroxyethyl)-8-methoxyquinoline-5-sulfonamide

InChI

InChI=1S/C12H14N2O4S/c1-18-10-4-5-11(19(16,17)14-7-8-15)9-3-2-6-13-12(9)10/h2-6,14-15H,7-8H2,1H3

InChI Key

DMJYPGSHKFBEDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NCCO)C=CC=N2

Origin of Product

United States

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